molecular formula C21H20N4O5S B2582731 (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 577983-95-0

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2582731
CAS RN: 577983-95-0
M. Wt: 440.47
InChI Key: YQFILONIINLJCQ-CPNJWEJPSA-N
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Description

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Cellular Imaging

Compounds structurally related to “(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one” have been studied for their ability to interact with DNA. For instance, the synthetic dye Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, is utilized in cellular biology for DNA staining, chromosome analysis, and flow cytometry due to its ready access into cells and specificity for AT-rich sequences. This suggests potential research applications for similar compounds in cellular imaging and molecular biology studies (Issar & Kakkar, 2013).

Antioxidant Activity

The study of antioxidants is crucial across various fields, from food engineering to medicine. Research on methods for determining antioxidant activity highlights the importance of evaluating compounds for their ability to scavenge free radicals, suggesting a potential application area for compounds with structural similarities to the one , given their potential antioxidant properties (Munteanu & Apetrei, 2021).

Nucleophilic Aromatic Substitution

The reactivity of aromatic compounds with nitro groups through nucleophilic aromatic substitution is a well-documented chemical process. This reaction pathway is relevant for the synthesis and modification of compounds, including those with applications in drug development and organic synthesis (Pietra & Vitali, 1972). The study of these reactions can provide insights into the reactivity and potential modifications of the compound for specific scientific applications.

Antimalarial Activity

Marine-derived natural products have been investigated for their selective antimalarial activity. Compounds with aromatic structures, similar to the one of interest, have been isolated from marine organisms and shown significant antimalarial properties. This indicates potential research applications in discovering new antimalarial agents (Wright et al., 1996).

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-30-18-12-14(6-7-17(18)26)13-19-20(27)22-21(31-19)24-10-8-23(9-11-24)15-4-2-3-5-16(15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFILONIINLJCQ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.